N-(acetoxy-d3)succinimide

Description

Significance of Stable Isotopes in Mechanistic Elucidation and Quantitative Analysis

Stable isotopes, which are non-radioactive, are invaluable tools in scientific research for their ability to provide detailed insights into complex biological and chemical systems. studysmarter.co.uksymeres.com Isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used to label compounds, allowing researchers to track their transformations and interactions. wikipedia.orgsymeres.com

The primary applications of stable isotope labeling include:

Mechanistic and Kinetic Studies: By introducing a heavier isotope, such as deuterium, into a molecule, scientists can observe the kinetic isotope effect, which provides critical information about reaction mechanisms. symeres.com The analysis of stable carbon and nitrogen isotope fractionation can further help in identifying and quantifying different reaction pathways. acs.org

Quantitative Analysis: Stable isotope-labeled compounds serve as ideal internal standards in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. symeres.comnih.gov This allows for the precise measurement of the concentration of analytes, which is crucial for assessing metabolic fluxes, drug efficacy, and the fate of agrochemicals in the environment. fiveable.mesymeres.com

Metabolomics and Proteomics: In metabolomics, stable isotopes help in identifying unknown metabolites and tracing metabolic pathways. nih.gov In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled amino acids to quantify differences in protein abundance between samples. metwarebio.com

Role of Deuterium Labeling in Mass Spectrometry-Based Research

Deuterium (²H or D), a stable isotope of hydrogen, plays a particularly significant role in mass spectrometry (MS)-based research. symeres.com Its use is widespread due to its cost-effectiveness and the ease with which it can be incorporated into biological systems, often through the use of deuterium oxide (D₂O), also known as heavy water. nih.govresearchgate.net

Key roles of deuterium labeling in mass spectrometry include:

Internal Standards: Deuterated compounds are considered the gold standard for internal standards in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.net Because they have very similar chemical and physical properties to the analyte being measured, they co-elute and have a similar ionization response, but are distinguishable by their higher molecular mass. researchgate.net

Metabolic Labeling: In metabolic studies, D₂O can be introduced into cell culture media or administered to organisms. nih.govnih.gov The deuterium is then incorporated into various biomolecules, including amino acids, lipids, and nucleotides, during their synthesis. nih.govresearchgate.netnih.gov By analyzing the mass shift in these molecules over time, researchers can determine metabolic flux, turnover rates, and relative quantification of biomolecules. nih.govresearchgate.net

Structural Analysis: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. researchgate.netnih.gov It measures the rate at which backbone amide hydrogens exchange with deuterium in a D₂O-containing solvent, providing information about the solvent accessibility and hydrogen bonding of different regions of a protein. nih.gov

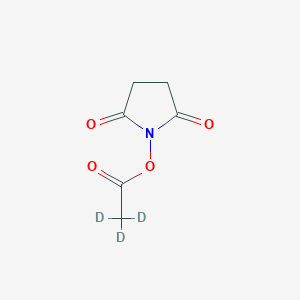

Overview of N-(acetoxy-d3)succinimide as a Site-Specific Deuterium Labeling Reagent

This compound is a chemical reagent specifically designed for introducing a deuterated acetyl group (a trideuteromethylcarbonyl group) at specific sites within a molecule. sigmaaldrich.comdv-expert.org This reagent is an N-hydroxysuccinimide (NHS) ester, a class of compounds known for their efficiency in reacting with primary and secondary amines to form stable amide bonds. researchgate.net

Chemical Properties and Structure:

| Property | Value |

| Synonym | Acetic-d3 acid, 2,5-dioxopyrrolidin-1-yl ester |

| CAS Number | 372942-43-3 |

| Empirical Formula | C₆D₃H₄NO₄ |

| Molecular Weight | 160.14 |

| Isotopic Purity | 98 atom % D |

| Melting Point | 133 °C |

| Mass Shift | M+3 |

| SMILES | [2H]C([2H])([2H])C(=O)ON1C(=O)CCC1=O |

| InChI Key | SIFCHNIAAPMMKG-FIBGUPNXSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

The primary application of this compound is in quantitative proteomics. researchgate.netsigmaaldrich.com It is used to chemically label peptides and proteins, often at lysine (B10760008) residues and N-termini. researchgate.net By using the deuterated reagent to label one sample and its non-deuterated counterpart, N-acetoxysuccinimide, to label another, researchers can combine the samples and analyze them by mass spectrometry. The resulting mass difference of 3 Daltons allows for the relative quantification of proteins between the two samples. sigmaaldrich.comdv-expert.org This chemical labeling approach is particularly useful for studies where metabolic labeling is not feasible. sigmaaldrich.com For instance, it has been utilized to derivatize unmodified lysine residues at the protein level to study histone modifications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,2,2-trideuterioacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-4(8)11-7-5(9)2-3-6(7)10/h2-3H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFCHNIAAPMMKG-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733460 | |

| Record name | 1-[(~2~H_3_)Ethanoyloxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372942-43-3 | |

| Record name | 1-[(~2~H_3_)Ethanoyloxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 372942-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Characterization Methodologies of N Acetoxy D3 Succinimide

Synthetic Pathways for the Deuterated Acetoxy Moiety

The synthesis of N-(acetoxy-d3)succinimide begins with the preparation of its deuterated precursor, acetic-d3 acid (CD₃COOH) or its activated form, acetic-d3 anhydride (B1165640) ((CD₃CO)₂O). The primary source of deuterium (B1214612) for this process is typically heavy water (D₂O).

One common method involves the hydrolysis of acetic anhydride with deuterium oxide. This reaction can be catalyzed to proceed efficiently. For instance, a patented process describes adding heavy water in portions to acetic anhydride in the presence of a catalyst and under inert atmosphere to produce deuterated acetic acid. google.com Another approach involves the reaction of acetyl chloride with deuterium oxide. cdnsciencepub.com The resulting acetic-d3 acid can then be used in the subsequent esterification step.

Alternatively, commercially available deuterated precursors like acetic-d3 acid or acetic anhydride-d6 can be procured. These starting materials often come with specified high isotopic purity, which is a critical factor for the final reagent's performance. sigmaaldrich.comisotope.com

Table 1: Common Precursors for the Deuterated Acetoxy Moiety

| Precursor Compound | Deuterium Source | Typical Isotopic Purity | Reference |

| Acetic Anhydride | Heavy Water (D₂O) | Dependent on reaction conditions | google.comcdnsciencepub.com |

| Acetyl Chloride | Heavy Water (D₂O) | Dependent on reaction conditions | cdnsciencepub.com |

| Acetic acid-d4 | Commercially available | ≥99 atom % D | sigmaaldrich.com |

| Acetic anhydride-d6 | Commercially available | ≥98 atom % D | isotope.com |

Formation of the Succinimide (B58015) Ester Linkage for Reagent Production

The formation of the this compound involves the creation of an ester linkage between the deuterated acetic acid and N-hydroxysuccinimide (NHS). This reaction forms an "active ester" that is sufficiently stable for isolation yet highly reactive toward primary amines in target molecules like proteins. biosynth.comresearchgate.net

A widely employed method for this esterification is the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netgoogle.com In this procedure, the carboxylic acid (acetic-d3 acid) is activated by DCC, which then reacts with NHS to form the desired N-succinimidyl ester. A water-soluble by-product, dicyclohexylurea, precipitates from the reaction mixture and can be removed by filtration.

An alternative, carbodiimide-free method has also been developed. This approach utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of a base like triethylamine. organic-chemistry.org This method is advantageous as it avoids the use of allergenic carbodiimides and simplifies product purification. researchgate.netorganic-chemistry.org

The general reaction is as follows: CD₃COOH + C₄H₅NO₂ (NHS) --(Coupling Agent)--> C₆D₃H₄NO₄ + By-products

Table 2: Reagents for Succinimide Ester Formation

| Coupling Method | Key Reagents | Solvent | Temperature | Reference |

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) | Dichloromethane, Acetonitrile | 0 °C to Room Temp | researchgate.netgoogle.com |

| Carbodiimide-Free | Triphenylphosphine (PPh₃), Iodine (I₂), N-hydroxysuccinimide (NHS), Triethylamine | Dichloromethane | 0 °C to Room Temp | organic-chemistry.org |

Considerations for Isotopic Purity and Reagent Stability in Research Applications

For this compound to be effective as a quantitative labeling reagent, its isotopic and chemical purity are paramount. The presence of non-deuterated (d0) isotopologues can interfere with mass spectrometry-based quantification. researchgate.net

Isotopic Purity: The isotopic enrichment of the final product is largely dependent on the purity of the deuterated starting material (e.g., acetic-d3 acid). High-resolution mass spectrometry (HRMS) is the primary technique used to characterize the isotopic purity of the labeled reagent. researchgate.net This method can distinguish between the different isotopologues (d0, d1, d2, d3) based on their precise mass-to-charge ratios, allowing for an accurate determination of the deuterium incorporation percentage. researchgate.net Commercially available this compound typically has an isotopic purity of at least 98 atom % D. sigmaaldrich.com

Reagent Stability: N-hydroxysuccinimide esters, while reactive, are susceptible to hydrolysis, especially under neutral to basic aqueous conditions. nih.gov The stability of the succinimide ring itself is also a factor, particularly during sample processing for proteomic analysis. nih.gov Studies have shown that succinimide intermediates are more stable at acidic pH (pH 7 and below). nih.gov Therefore, for optimal labeling efficiency and to minimize degradation, this compound should be stored in a dry environment and reactions with proteins are often performed under controlled pH conditions. nih.govkorambiotech.com The hydrolysis rate of the NHS ester is decreased at acidic conditions, which can increase the effective concentration of the reactive reagent over the course of the reaction. nih.gov Side reactions, such as the O-acetylation of serine, threonine, and tyrosine residues, can occur but can often be reversed by treatment with hydroxylamine. nih.gov

Mechanistic Principles of Deuterioacetylation by N Acetoxy D3 Succinimide

Nucleophilic Acylation Reaction Mechanism on Primary Amines

The fundamental reaction between N-(acetoxy-d3)succinimide and a primary amine is a nucleophilic acyl substitution. The mechanism proceeds through a well-defined, two-step process.

Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a primary amine on the electrophilic carbonyl carbon of the ester group in this compound. This forms a transient tetrahedral intermediate.

Leaving Group Departure : The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen bond of the N-hydroxysuccinimide leaving group breaks, and the leaving group departs. The N-hydroxysuccinimide anion is stabilized by resonance, making it an effective leaving group.

Deprotonation : The resulting protonated amide is then deprotonated, typically by a base in the reaction medium (such as another amine molecule or buffer components), to yield the final, stable deuterioacetylated amine product and the protonated N-hydroxysuccinimide.

Regio- and Chemoselectivity in Peptide and Protein Labeling

In the context of proteomics, the selectivity of the labeling reagent is paramount for ensuring reproducible and interpretable results. This compound exhibits high chemoselectivity for primary amines over other functional groups present in proteins under controlled reaction conditions.

Chemoselectivity : The primary targets for acylation by this compound are the free primary amino groups. In peptides and proteins, these include:

The α-amino group at the N-terminus of the polypeptide chain.

The ε-amino group of lysine (B10760008) side chains.

While other nucleophilic residues such as tyrosine, serine, threonine, cysteine, and histidine can potentially react with NHS esters, these reactions are generally much slower and less favorable, especially under mildly basic conditions (pH 7-8.5). At higher pH values, the reactivity of these other nucleophiles increases, which can lead to undesirable side reactions and a loss of specificity. Therefore, careful control of pH is crucial for achieving chemoselective labeling of amino groups. nih.gov

Regioselectivity : The regioselectivity of the labeling depends on the relative accessibility and nucleophilicity of the different primary amines within the protein. The pKa of the α-amino group (typically ~8.0) is generally lower than that of the lysine ε-amino group (typically ~10.5). This means that at a physiological or slightly basic pH (e.g., 7.5-8.5), the N-terminal α-amino group is more likely to be in its deprotonated, nucleophilic state compared to the lysine side chains. This can lead to preferential, though not exclusive, labeling at the N-terminus. However, solvent accessibility of the specific residue on the folded protein's surface is often the dominant factor determining which sites are labeled.

| Reactive Site | Typical pKa | Reactivity with this compound (pH 7.5-8.5) |

| N-terminal α-amine | ~8.0 | High |

| Lysine ε-amine | ~10.5 | High |

| Cysteine thiol | ~8.5 | Low (potential for side reactions) |

| Tyrosine hydroxyl | ~10.0 | Very Low (increases at pH > 9) |

| Serine/Threonine hydroxyl | ~13.0 | Negligible |

Kinetic Aspects and Reaction Optimization for Research Protocols

The efficiency and specificity of deuterioacetylation are governed by several kinetic factors. Optimization of the reaction conditions is a critical step in any research protocol to ensure complete labeling of the intended sites while minimizing side reactions and preserving the structural integrity of the protein.

Key Parameters for Optimization:

pH : This is the most critical parameter. The reaction rate is highest in the pH range of 8.0-9.0. Below this range, the concentration of nucleophilic (deprotonated) amines decreases, slowing the reaction. Above this range, the rate of hydrolysis of the this compound reagent increases significantly, which consumes the reagent and reduces labeling efficiency. libretexts.org

Reagent Concentration : A molar excess of this compound over the concentration of accessible amino groups is typically used to drive the reaction to completion. The exact excess required (e.g., 5-fold to 20-fold) depends on the specific protein and buffer system and must be determined empirically.

Reaction Time and Temperature : The reaction is often carried out at room temperature (20-25°C) for 30-60 minutes or at 4°C for a longer period (e.g., 2 hours to overnight) to minimize protein degradation. The optimal time should be determined to ensure the reaction has gone to completion without causing sample damage.

Buffer Composition : The choice of buffer is important. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible as they will compete with the target protein for the labeling reagent. Buffers such as phosphate-buffered saline (PBS) or HEPES at an appropriate pH are commonly used.

Quenching : After the desired reaction time, any unreacted this compound must be quenched to stop the reaction. This is typically achieved by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine, which scavenges the remaining active reagent.

Optimization of these parameters is essential for achieving the consistent and specific labeling required for quantitative proteomics and other advanced analytical applications.

| Parameter | Typical Range | Rationale |

| pH | 8.0 - 9.0 | Balances amine nucleophilicity and reagent stability. |

| Temperature | 4°C to 25°C | Lower temperatures can preserve protein integrity. |

| Reaction Time | 30 min - 2 hours | Must be sufficient for completion but avoid sample degradation. |

| Reagent Molar Excess | 5x - 20x | Drives the reaction towards complete labeling of target sites. |

| Quenching Agent | Tris, Glycine | Neutralizes excess reagent to stop the reaction definitively. |

Advanced Analytical Strategies for N Acetoxy D3 Succinimide Labeled Molecules

High-Resolution Mass Spectrometry for Precise Isotopic Discrimination

High-resolution mass spectrometry (HRMS) is fundamental for the successful analysis of samples labeled with N-(acetoxy-d3)succinimide. The primary role of HRMS in this context is to accurately distinguish between the isotopic envelopes of the unlabeled (light) and the deuterium-labeled (heavy) peptides. Due to their nearly identical chemical properties, these peptide pairs co-elute during chromatographic separation and must be resolved by the mass spectrometer. waters.com

The incorporation of deuterium (B1214612) atoms from this compound results in a predictable mass shift in the labeled molecules. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provide the necessary mass accuracy and resolving power to clearly separate the isotopic patterns of the light and heavy peptide pairs. This precision is critical for avoiding spectral overlap, especially in complex biological samples where numerous peptides may have similar mass-to-charge (m/z) ratios.

Quantitative analysis at the MS1 level relies on comparing the signal intensities or peak areas of the monoisotopic peaks of the light and heavy peptide forms. nih.govresearchgate.net Deuterium labeling introduces predictable shifts in the entire isotope pattern, affecting both the intensity of each neutromer (M0, M1, M2, etc.) and the m/z spacing between them. researchgate.net HRMS can capture these detailed changes, allowing for robust quantification.

Table 1: Key Performance Aspects of HRMS for Isotopic Discrimination

| HRMS Capability | Relevance to this compound Labeling |

|---|---|

| High Mass Accuracy | Ensures confident identification of labeled peptides by minimizing mass measurement errors. |

| High Resolving Power | Separates the isotopic clusters of light and heavy peptide pairs, preventing spectral overlap. |

| Isotopic Pattern Fidelity | Accurately measures the intensity and spacing of neutromer peaks for precise quantification. researchgate.net |

Orthogonal Separation Techniques in Conjunction with Isotopic Labeling, including Liquid Chromatography and Ion Mobility

To analyze complex proteomic samples, mass spectrometry is almost always coupled with one or more separation techniques. The use of orthogonal separation methods, primarily liquid chromatography (LC) and more recently ion mobility spectrometry (IMS), significantly enhances the depth and accuracy of quantitative proteomic experiments using this compound. waters.comnih.gov

Liquid Chromatography (LC): Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating peptides before they enter the mass spectrometer. nih.govresearchgate.net A key principle of isotopic labeling is that the light and heavy forms of a peptide have virtually identical physicochemical properties. waters.com This ensures that they co-elute from the LC column as a single chromatographic peak, allowing for their simultaneous analysis and direct comparison in the mass spectrometer, which is critical for accurate quantification. waters.com

Computational and Bioinformatic Tools for Quantitative Data Analysis

The large and complex datasets generated by modern mass spectrometers necessitate the use of specialized computational and bioinformatic tools for accurate data processing and quantitative analysis. acs.org For experiments involving this compound, these tools are essential for identifying labeled peptides, extracting quantitative information, and performing statistical analysis.

The general workflow for analyzing deuterium-labeled samples involves several key computational steps:

Peptide Identification: Raw MS/MS spectra are searched against a protein sequence database to identify the peptides present in the sample. acs.org

Feature Detection: Software tools identify the corresponding MS1 signals for the identified peptides, locating the isotopic envelopes for both the light and heavy forms based on their accurate mass and retention time.

Quantification: The relative abundance of proteins is determined by calculating the ratio of the integrated peak areas or intensities of the heavy and light peptide pairs. waters.com

Statistical Analysis: Finally, statistical tests are applied to determine if the observed changes in protein abundance between different experimental conditions are significant. acs.org

Several software tools have been developed specifically to handle data from deuterium labeling experiments. For instance, tools like DeuteRater are designed to measure protein turnover by analyzing label-dependent changes in both isotope abundance and the spacing between neutromer peaks within the isotopic envelope. researchgate.net Other computational approaches focus on improving the accuracy of turnover rate estimation by correcting for factors such as the number of exchangeable hydrogens on a peptide. mdpi.com These advanced tools can increase confidence in protein turnover measurements by leveraging the full breadth of information present in the high-resolution isotopic data. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Ubiquitin |

| Lysine (B10760008) |

| Serine |

| Threonine |

| Tyrosine |

| Methylamine |

Emerging Research Applications and Methodological Advancements

The utility of N-(acetoxy-d3)succinimide in chemical biology and proteomics is expanding as researchers develop more sophisticated methodologies and applications. Advances in labeling strategies, analytical techniques, and integrated research workflows are unlocking new possibilities for understanding complex biological systems. This section explores the emerging applications and methodological progress related to this deuterated labeling reagent.

Q & A

Q. What are the optimal methods for synthesizing N-(acetoxy-d3)succinimide while ensuring deuterium incorporation?

this compound is typically synthesized via isotopic exchange or deuterated reagent substitution. A validated approach involves reacting succinimide with deuterated acetic anhydride (Ac₂O-d6) under anhydrous conditions. Key steps include:

- Deuterium Source : Use high-purity Ac₂O-d6 to ensure >99% isotopic enrichment.

- Reaction Monitoring : Track progress via <sup>1</sup>H NMR to confirm disappearance of the succinimide proton signal at δ ~2.8 ppm .

- Purification : Recrystallize from deuterated solvents (e.g., DMSO-d6) to remove unreacted reagents.

- Validation : Confirm deuteration using mass spectrometry (MS) and <sup>2</sup>H NMR .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis. Desiccate to avoid moisture ingress .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to light, which can degrade the acetyl-d3 group .

- Stability Testing : Periodically analyze purity via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products like succinamic acid .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H NMR (absence of acetoxy proton signals at δ ~2.1 ppm) and <sup>13</sup>C NMR (deuterium-induced shifts) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> peaks and isotopic distribution .

- Infrared (IR) Spectroscopy : Detect C=O stretches (~1780 cm⁻¹ for succinimide, ~1740 cm⁻¹ for acetoxy-d3) .

Advanced Research Questions

Q. How can isotopic effects (d3 vs. protio) influence reaction kinetics in peptide acetylation?

Deuterium incorporation alters reaction rates due to kinetic isotope effects (KIE). For example:

- Slower Activation : The deuteration of the acetoxy group reduces nucleophilic acyl substitution rates by ~2–3× compared to protio analogs .

- Side Reactions : Reduced deuteration at elevated temperatures (>40°C) may lead to partial proton exchange, detectable via MS/MS fragmentation patterns .

- Experimental Design : Optimize reaction time and temperature (e.g., 25°C for 12–24 hours) to balance efficiency and isotopic integrity .

Q. How do competing side reactions (e.g., hydrolysis or racemization) occur during protein labeling, and how can they be mitigated?

- Hydrolysis : The acetoxy-d3 group is susceptible to aqueous hydrolysis, forming succinamic acid. Mitigate by using non-aqueous buffers (e.g., DMF/DMSO) and maintaining pH <7 .

- Racemization : Occurs in basic conditions. Use HOBt (hydroxybenzotriazole) as an additive to suppress racemization during peptide coupling .

- Troubleshooting : Monitor reaction progress via MALDI-TOF MS to detect unmodified peptides or hydrolysis byproducts .

Q. What strategies improve the regioselectivity of this compound in modifying lysine vs. N-terminal amines?

- pH Control : Lysine modification dominates at pH 8.5–9.5, while N-terminal acetylation is favored at pH 7–7. Use borate or phosphate buffers to fine-tune selectivity .

- Protecting Groups : Temporarily block lysine residues with Fmoc groups, then deprotect post-N-terminal modification .

- Competitive Studies : Compare labeling efficiency using model peptides (e.g., angiotensin I vs. II) to quantify selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.